molecular formula C11H9N3O B7590671 N-(Pyrimidin-5-Yl)benzamide

N-(Pyrimidin-5-Yl)benzamide

Cat. No.: B7590671
M. Wt: 199.21 g/mol
InChI Key: RKVZLNKZLQVUID-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Benzamide (B126) Scaffolds in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its presence in the fundamental building blocks of life. niscpr.res.inutrgv.edu As a key component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, the pyrimidine ring system is integral to numerous biological processes. niscpr.res.inutrgv.edu This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug design. ontosight.ai Medicinal chemists have successfully incorporated the pyrimidine core into a vast array of therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. niscpr.res.inevitachem.com Its versatility allows for structural modifications that can fine-tune a compound's biological activity and pharmacokinetic properties. ontosight.ai

Similarly, the benzamide scaffold is a well-established pharmacophore in drug discovery. jocpr.com Benzamide derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. jocpr.com The benzamide group, consisting of a benzene (B151609) ring attached to an amide functional group, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding affinity. acs.org Its structural simplicity and synthetic accessibility make it an attractive component for designing new therapeutic candidates. jocpr.com

Overview of N-(Pyrimidin-5-Yl)benzamide as a Research Focus

While the unsubstituted parent compound this compound is not extensively studied on its own, its core structure serves as a critical template for the development of a multitude of biologically active derivatives. Research has focused on synthesizing and evaluating various substituted versions of this scaffold to explore and optimize their therapeutic potential across different disease areas.

The primary research interest lies in how different chemical groups attached to the pyrimidine and benzamide rings influence the molecule's interaction with specific biological targets. Scientists have developed libraries of these derivatives to investigate their efficacy as enzyme inhibitors and receptor modulators. For example, derivatives have been synthesized and tested for their ability to inhibit enzymes like Epidermal Growth Factor Receptor (EGFR) and to act as potassium channel openers, highlighting the scaffold's versatility in drug design. chemicalbook.commdpi.com

Historical Context of Related Pyrimidine-Benzamide Derivatives in Research

The systematic study of pyrimidines dates back to the late 19th century, with their biological importance becoming profoundly clear with the discovery of their role in nucleic acids. google.com The fusion of the pyrimidine scaffold with other pharmacologically relevant groups, such as benzamide, is a more recent development in the history of medicinal chemistry.

In recent decades, research has increasingly focused on creating hybrid molecules that combine the favorable attributes of different scaffolds. The development of pyrimidine-benzamide derivatives is a prime example of this strategy. Early investigations into related structures paved the way for more targeted research. For instance, studies on N-pyridyl and pyrimidine benzamides identified them as potent openers of KCNQ2/Q3 potassium channels, which are significant targets for epilepsy treatment. mdpi.com This research demonstrated that the pyrimidine-benzamide core could be effectively modified to produce compounds with specific and potent biological effects. Subsequent research has expanded the scope, exploring derivatives as inhibitors of the Hedgehog signaling pathway for cancer therapy and as EGFR inhibitors for both anticancer and anti-inflammatory applications. researchgate.net

The following table summarizes the research findings on various derivatives of the this compound scaffold, showcasing the diverse biological activities achieved through chemical modification.

Derivative ClassBiological Target/ActivityResearch Focus
N-pyridyl and pyrimidine benzamidesKCNQ2/Q3 potassium channel openersEpilepsy and pain treatment mdpi.com
4-aryloxy-5-benzamidopyrimidinesEGFR inhibitors, AntiproliferativeAnticancer agents
N-(2-pyrimidinylamino) benzamide derivativesHedgehog signaling pathway inhibitorsCancer therapy researchgate.net
2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivativesEGFR inhibitors, Cytotoxic activityAnticancer agents chemicalbook.com
Sulfonamide-linked azolyl pyrimidinesAntibacterial and antifungal activityAntimicrobial agents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrimidin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVZLNKZLQVUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyrimidin 5 Yl Benzamide and Its Derivatives

General Synthesis Strategies

A variety of general synthetic strategies have been employed for the preparation of N-(pyrimidin-5-yl)benzamide and its derivatives. These methods include amidation reactions, cyclization protocols, condensation reactions, and multi-component reactions.

Amidation Reactions

Amidation is a fundamental process for forming the crucial amide bond in this compound. This typically involves the reaction of a pyrimidine (B1678525) amine with a benzoic acid derivative. Research has shown that the reaction of benzoic acid derivatives with anilines and aminopyridines can produce benzamides with yields ranging from 22% to 99% after optimization. wits.ac.za The choice of base can be critical; for instance, using triethylamine (B128534) as a base in reactions with certain aminopyridines can lead to diacylation, while pyridine (B92270) tends to favor monoacylation. wits.ac.za

Another approach involves the oxidative amidation of aldehydes with secondary amines. researchgate.net For example, the synthesis of N-(pyridin-2-yl)benzamide has been achieved through the reaction of trans-β-nitrostyrene and 2-aminopyridine (B139424) using a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst, resulting in an 82% yield. mdpi.com The reaction conditions, such as the solvent and the molar ratio of reactants, significantly influence the yield of the final product. mdpi.com

A common laboratory-scale synthesis involves reacting an aminopyrimidine with a corresponding acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane. researchgate.net

Table 1: Examples of Amidation Reactions for Benzamide (B126) Derivatives

Reactants Catalyst/Reagents Solvent Yield Reference
Benzoic acid derivatives, anilines/aminopyridines Pyridine or Triethylamine - 22-99% wits.ac.za
trans-β-nitrostyrene, 2-aminopyridine Fe2Ni-BDC Dichloromethane 82% mdpi.com
2-aminopyrimidine, corresponding acid EDC.HCl, DMAP Dichloromethane - researchgate.net
Aromatic aldehydes, secondary amines ZnO–NiO–Ni Tetrahydrofuran High researchgate.net

Cyclization Protocols

Cyclization reactions are essential for constructing the pyrimidine ring in derivatives of this compound. One strategy involves the cyclization of a pyrimidine ring onto a pre-existing pyrrole (B145914) ring using various bifunctional reagents like formic acid, acetic anhydride, or urea (B33335). researchgate.net Conversely, a pyrrole ring can be cyclized onto a pyrimidine ring by treating aminopyrimidines with reagents such as nitroalkenes or aldehydes. researchgate.net

A notable method is the controllable defluorinative cyclization of β-CF3-1,3-enynes with amidine hydrochlorides, which can lead to the formation of pyrrolo[2,3-d]pyrimidines. acs.org This reaction's outcome can be directed towards either pyrrolo[2,3-d]pyrimidines or fluorinated pyrimidines by controlling the molar ratio of the reactants. acs.org For instance, a 1:2 molar ratio of β-CF3-1,3-enynes to amidine hydrochlorides favors the formation of pyrrolo[2,3-d]pyrimidines, while a 1:1 ratio yields fluorinated pyrimidine derivatives. acs.org

Intramolecular cyclization is another powerful tool. For example, a thiourea (B124793) derivative formed from the reaction of an aminopyrimidine with benzoyl isothiocyanate can undergo intramolecular cyclization in the presence of sodium hydroxide (B78521) or bromine to produce different pyrimidine derivatives. researchgate.net

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, are widely used in the synthesis of pyrimidine derivatives. For instance, the cyclocondensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686) and thiourea in an alkaline medium is a classic method to produce a 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, which serves as a versatile starting material. nih.gov

Furthermore, the condensation of aminopyrimidine derivatives with ketones like acetophenone (B1666503) can lead to the formation of olefinic pyrimidines, which can then undergo further reactions to create more complex bicyclic pyrimidine systems. researchgate.net The reaction of 5-aminopyrazole derivatives with arylmethylene malononitriles, catalyzed by piperidine (B6355638), proceeds via a Michael addition followed by cyclization through the addition of the ring NH to a cyano group, yielding pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Examples of Condensation Reactions in Pyrimidine Synthesis

Reactants Catalyst/Conditions Product Type Reference
Benzaldehyde, Ethyl cyanoacetate, Thiourea Alkaline media 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile nih.gov
Aminopyrimidine derivative, Acetophenone - Olefinic pyrimidine researchgate.net
5-Aminopyrazole derivative, Arylmethylene malononitriles Piperidine Pyrazolo[1,5-a]pyrimidine (B1248293) nih.gov
Barbituric acid, Aryl aldehydes, Malononitrile Knoevenagel condensation followed by Michael addition and cyclization Pyrano[2,3-d]pyrimidine researchgate.net

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product. researchgate.net These reactions are advantageous due to their simplicity, high yields, and reduced waste. researchgate.net

The synthesis of pyrido[2,3-d]pyrimidines has been achieved through MCRs. researchgate.net For example, reacting isoxazoles with 2,6-diaminopyridinone can yield pyridopyrimidines through a proposed Michael addition, cyclization, and ring-opening sequence, with acetic acid acting as both a solvent and a catalyst. organic-chemistry.org Similarly, pyrano[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction of barbituric acid, an aryl aldehyde, and malononitrile. researchgate.net

MCRs have also been utilized to create pyrazolo[1,5-a]quinoline (B13874262) derivatives and have shown to be a pronounced approach for the synthesis of various pyrimidine and quinazoline (B50416) derivatives. ajol.info The use of aqueous micellar solutions, such as sodium dodecyl sulfate (B86663) (SDS), can further enhance the efficiency and environmental friendliness of these reactions. frontiersin.org

Advanced Synthetic Approaches

To improve reaction times, yields, and sustainability, advanced synthetic methods are being increasingly adopted. Microwave-assisted synthesis is a prominent example of such an approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products. nih.govunivpancasila.ac.id

A series of 3-pyrimidin-5-ylpropanamides were selectively synthesized using a microwave-assisted, chemoselective reaction. nih.gov This method offers advantages such as a short synthetic route, operational simplicity, and minimal environmental impact. nih.gov The solvent choice was found to be crucial in this reaction, with acetic acid leading to the desired 3-pyrimidin-5-ylpropanamides, while water resulted in a different product. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of various heterocyclic scaffolds that can be precursors to or derivatives of this compound. For instance, a rapid microwave-assisted method for preparing 3-aminobenzo[b]thiophenes has been developed, which are then used to synthesize benzo ajol.infoacs.orgthieno[3,2-d]pyrimidin-4-one inhibitors. rsc.org This highlights the utility of microwave synthesis in accelerating the discovery of biologically active molecules.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

The construction of the this compound scaffold and its analogs frequently employs metal-catalyzed cross-coupling reactions, with palladium-based systems being particularly prominent. These reactions are valued for their ability to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.

One of the most powerful methods for creating derivatives is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed cross-coupling of a pyrimidine halide with an aryl or heteroaryl boronic acid. For instance, new 5-(arylated) pyrimidine derivatives have been successfully synthesized via Suzuki-Miyaura coupling. researchgate.net The process allows for the introduction of a wide variety of substituents onto the pyrimidine ring, which is crucial for developing new compounds with specific properties. A common catalytic system for this transformation is Pd(PPh₃)₄ used in conjunction with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane. researchgate.net The efficiency of the Suzuki coupling can be influenced by the electronic nature of the reactants; electron-rich boronic acids often lead to good yields, while electron-withdrawing groups can result in poorer outcomes. researchgate.net

Palladium catalysts are also central to the formation of the amide bond itself in a one-pot, one-step procedure that starts from aryl bromides. This sequence involves a palladium-catalyzed cyanation of the aryl bromide, followed by an in-situ hydration of the resulting nitrile to yield the primary benzamide. rsc.org For the direct formation of the C-N amide bond (amination), palladium-catalyzed Buchwald-Hartwig amination is a key technology, enabling the coupling of aryl halides with amines. nih.gov

A notable challenge in these reactions is the potential for the nitrogen atoms within the pyrimidine ring to coordinate with the palladium catalyst. researchgate.net This chelation can sometimes inhibit the catalytic cycle, reducing the reaction's efficiency. The two nitrogen atoms in the pyrimidine ring make it particularly susceptible to this ligation effect. researchgate.net

While palladium is the most common catalyst, other transition metals are also utilized. Bimetallic catalysts, such as an iron/nickel-based metal-organic framework (Fe₂Ni-BDC), have been developed for the synthesis of N-pyridyl-benzamides, which are structurally related to the pyrimidine analogs. mdpi.com In other examples, cerium(III) has been used to catalyze the synthesis of pyridyl benzamides from aminopyridines and nitroolefins without the need for external oxidants. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Pyrimidine Derivatives

epo.org
Reaction TypeCatalyst/ReagentsReactantsSignificanceReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄5-Bromopyrimidine derivative, Aryl/heteroaryl boronic acidForms C-C bonds to attach various aryl groups to the pyrimidine ring. researchgate.netresearchgate.net
Cyanation/HydrationPalladium catalystAryl bromide, Cyanide sourceOne-pot synthesis of primary benzamides from aryl bromides. rsc.org
Suzuki-Type Couplingbis(triphenylphosphine)palladium(II) dichloride, Na₂CO₃Halogenated pyrimidine, Boronic acid derivativeUsed for creating complex derivatives by forming C-C bonds.

Green Chemistry Principles in Synthesis

In line with the broader goals of sustainable chemistry, the synthesis of this compound derivatives is increasingly guided by green chemistry principles. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

A key green strategy is the use of one-pot reactions. ajol.info This approach, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is inherently more efficient. It saves time, reduces the use of solvents for extraction and purification, and improves atom economy. ajol.info

The choice of solvent is also critical. Many traditional syntheses rely on volatile and often toxic organic solvents. Green approaches seek to replace these with more benign alternatives. For example, some syntheses of pyrazolo[1,5-a]pyrimidine analogs have been successfully carried out in aqueous media, often assisted by ultrasound to enhance reaction rates. bme.hu In some cases, reactions can be performed under solvent-free conditions, such as using a fusion technique where reactants are heated together without any solvent, further reducing environmental impact. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Controlling the precise spatial arrangement of atoms is a significant challenge in the synthesis of complex molecules like this compound derivatives, particularly those containing fused ring systems.

Regioselectivity is a major consideration when constructing fused pyrimidine rings, such as in pyrazolo[1,5-a]pyrimidines. kfas.org.kwrsc.org The synthesis often involves the reaction of a 3(5)-aminopyrazole with a 1,3-bielectrophilic reagent. A critical issue arises from the two competing nucleophilic sites on the aminopyrazole: the exocyclic amino group and the endocyclic ring nitrogen. kfas.org.kw The initial attack can occur at either site, potentially leading to different isomers. Research has shown that the regiochemical outcome is not always predictable based on simple basicity or steric hindrance arguments. kfas.org.kw Other factors, including reaction conditions, can modulate the selectivity. For instance, using microwave-assisted heating has been shown to influence the cyclization pathway and favor the formation of a specific regioisomer. kfas.org.kwrsc.org

Stereoselectivity, the control over the formation of specific stereoisomers, becomes important when chiral centers are present in the molecule. While not always a factor in the synthesis of the parent this compound, it is crucial for many of its biologically active derivatives. The introduction of substituents or the nature of the synthetic route can create chiral centers, and controlling their configuration is essential for the desired biological activity. Synthetic strategies must therefore be designed to produce a single enantiomer or diastereomer, often employing chiral catalysts or starting materials.

Purification and Isolation Techniques for this compound Compounds

After the chemical synthesis is complete, the desired this compound compound must be separated from unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the physical properties of the product, such as its solubility and crystallinity.

Crystallization is a common and effective method for purifying solid compounds. If the crude product precipitates out of the reaction mixture, it can be collected by filtration. nih.govmdpi.com This solid is then often recrystallized by dissolving it in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms crystals, leaving impurities behind in the solvent. Common solvents used for the crystallization of this compound derivatives include ethanol (B145695) and dimethylformamide (DMF). nih.gov The filtered product is typically washed with a cold solvent (e.g., ethanol, water) to remove any remaining soluble impurities before being dried. mdpi.com

Column chromatography is a versatile and widely used technique for purifying a broad range of compounds. mdpi.com In this method, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs because different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. By collecting the eluent in fractions, the pure compound can be isolated. The progress of the separation is typically monitored by thin-layer chromatography (TLC). ajol.info

Table 2: Common Eluent Systems for Column Chromatography Purification

Eluent SystemCompound TypeReference
Ethyl acetate (B1210297) in Hexane (e.g., 15-20%)Pyrrole and Pyrimidine derivatives ajol.info
Methanol in Dichloromethane (DCM) (e.g., 5-8%)Pyrrole derivatives ajol.info
Ethyl acetate in n-Hexane (e.g., 25:75)Thiophene-based amides researchgate.net
Ethyl acetate/Hexane (gradient)Thiophenyl-substituted pyrimidines mdpi.com

Reaction Mechanisms and Chemical Reactivity of N Pyrimidin 5 Yl Benzamide

Fundamental Reaction Pathways

The reactivity of N-(Pyrimidin-5-yl)benzamide is characterized by several fundamental pathways, including reactions at the amide bond and transformations involving the pyrimidine (B1678525) ring.

Amide Bond Formation: The synthesis of this compound typically proceeds through a nucleophilic acyl substitution reaction. This involves the reaction of an activated carboxylic acid derivative, such as benzoyl chloride, with 5-aminopyrimidine (B1217817). The lone pair of electrons on the amino group of 5-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the stable amide bond. Alternatively, the direct condensation of benzoic acid and 5-aminopyrimidine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate the nucleophilic attack by the amine. youtube.com

Amide Bond Cleavage: The amide bond, while generally stable, can be cleaved under hydrolytic conditions. pressbooks.pub The mechanism of cleavage depends on the pH of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (as an ammonium (B1175870) ion). The intermediate then collapses, breaking the C-N bond and yielding a carboxylic acid and a protonated amine. masterorganicchemistry.comyoutube.com This reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic addition step, also forming a tetrahedral intermediate. chemistrysteps.com The cleavage of the C-N bond occurs by the elimination of the amide anion. This is a more difficult step compared to acid-catalyzed hydrolysis because the amide anion is a poor leaving group. pressbooks.pub The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion. chemistrysteps.com

The pyrimidine ring is an electron-deficient (π-deficient) heterocyclic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack. Nucleophilic addition reactions can occur, particularly when the ring is further activated by electron-withdrawing groups. rsc.orgrsc.org

While hard nucleophiles like organometallic reagents tend to attack the 2-position of pyridine (B92270), weaker nucleophiles often react more readily with pyridinium (B92312) salts. quimicaorganica.org In substituted pyrimidines, nucleophilic attack can lead to the formation of dihydro-derivatives. For example, 6-substituted 1,3-dimethyl-5-nitrouracils react with potassium cyanide to yield 6-cyano-5-nitro-5,6-dihydrouracils. rsc.org

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. capes.gov.brnih.govacs.org These reactions often involve the generation of a reactive intermediate that subsequently undergoes ring closure.

A common strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound, which proceeds via nucleophilic attack followed by cyclization to form a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov This highlights a general pathway where an appropriately substituted benzamide (B126) derivative can undergo cyclization. For instance, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can react with various electrophiles, leading to cyclization and the formation of fused pyrazolo[1,5-a]pyrimidine structures. nih.gov

Other cyclization strategies include:

Radical Cyclization: Vinyl radicals generated from N-(2-bromo-allyl) benzamides can undergo ipso-cyclization to produce β-aryl-γ-lactams. acs.org Amidyl radicals, generated from N-aryl-4-pentenamides, can initiate a 5-exo-trig cyclization, which is a key step in forming various lactam-containing molecules. nih.gov

Oxidative Cyclization: N-allyl benzamides can undergo enantioselective oxidative cyclization to form oxazolines, demonstrating another pathway for transforming the amide side chain into a new heterocyclic ring. chemrxiv.org

Condensation Reactions: Direct condensation of amides with other reagents can lead to pyrimidine ring formation. For example, the condensation of cyanic acid derivatives with N-vinyl/aryl amides can yield C4-heteroatom substituted pyrimidines. acs.org

These reactions showcase the versatility of the benzamide and pyrimidine moieties in constructing diverse and complex molecular architectures. rsc.orgresearchgate.netias.ac.innih.govmdpi.comresearchgate.netias.ac.in

Degradation Pathways and Stability Studies

The stability of this compound is influenced by environmental factors such as pH and temperature, which can initiate degradation through distinct mechanisms.

The hydrolytic stability of this compound is primarily related to the reactivity of the amide bond, as discussed in section 3.1.1. The rate and mechanism of hydrolysis are highly dependent on the pH.

Table 1: Mechanisms of Hydrolytic Degradation

ConditionMechanism SummaryKey IntermediatesFinal Products
Acidic (e.g., H₃O⁺) 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to the nitrogen atom. 4. Elimination of 5-aminopyrimidine (as its conjugate acid).Protonated amide, Tetrahedral intermediateBenzoic acid and 5-aminopyrimidinium salt
Basic (e.g., OH⁻) 1. Nucleophilic attack by hydroxide on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the pyrimidinylamide anion (poor leaving group). 4. Acid-base reaction between the carboxylic acid and the strongly basic anion.Tetrahedral intermediateBenzoate salt and 5-aminopyrimidine

The pyrimidine ring itself is generally stable to hydrolysis, but its degradation can occur under certain biological or harsh chemical conditions. nih.govresearchgate.netcreative-proteomics.comresearchgate.net Bacterial degradation pathways, for example, can cleave the pyrimidine ring. nih.gov

At elevated temperatures, this compound can undergo thermal degradation. The likely pathways involve the cleavage of the weakest bonds in the molecule. The C-N amide bond is a probable site of initial cleavage, which could proceed through homolytic cleavage to generate radical intermediates.

Potential thermal degradation pathways include:

Amide Bond Cleavage: Scission of the C(O)-N bond to form benzoyl and pyrimidinylaminyl radicals, or cleavage of the Ph-C(O) bond. These radicals can then initiate a cascade of further reactions.

Decarbonylation: Loss of carbon monoxide from the benzoyl radical.

Pyrimidine Ring Fragmentation: At very high temperatures, the pyrimidine ring itself could fragment, although this would require more energy than the cleavage of the exocyclic amide bond.

Table 2: Potential Thermal Degradation Pathways

PathwayBonds CleavedPotential Products
Amide Bond Scission C(O)-NBenzoyl radical, 5-aminopyrimidinyl radical
Side-Chain Fragmentation Phenyl-C(O)Phenyl radical, (pyrimidin-5-yl)formamide radical
Ring Fragmentation C-N and C-C bonds within the pyrimidine ringSmaller nitrogen-containing fragments, nitriles

Intramolecular Rearrangements and Tautomerism Studies of this compound

Comprehensive experimental or computational studies focusing specifically on the intramolecular rearrangements and tautomerism of this compound are not extensively documented in publicly available literature. However, based on the fundamental chemical principles of its constituent functional groups—the benzamide and pyrimidine moieties—potential tautomeric forms and rearrangement pathways can be postulated.

The primary form of tautomerism expected for this compound is amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the oxygen atom of the carbonyl group, resulting in the formation of an imidol tautomer. While the amide form is generally the more stable and predominant tautomer for secondary amides under standard conditions, the equilibrium can be influenced by factors such as solvent polarity and pH.

Additionally, the pyrimidine ring itself can theoretically exhibit imine-enamine tautomerism, although this is less common for aromatic pyrimidine systems due to the associated loss of aromaticity. Such tautomerism would involve the migration of a proton from a carbon atom in the ring to one of the ring nitrogen atoms.

Intramolecular rearrangements, such as cyclization reactions, are also a theoretical possibility for this compound under specific chemical conditions. For instance, in the presence of certain reagents or under thermal stress, intramolecular cyclization could potentially occur between the benzamide and pyrimidine rings. Studies on analogous N-aryl amides have demonstrated the potential for such intramolecular cyclizations, leading to the formation of new heterocyclic ring systems. However, no specific research has been found to confirm such rearrangements for this compound.

The potential tautomeric forms of this compound are illustrated in the table below. It is important to note that these are hypothetical structures based on general chemical principles, and their actual existence and relative stabilities would need to be confirmed through dedicated spectroscopic and computational investigations.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Chemical Structure Description
Amide Tautomer (Major) The standard and generally more stable form of the molecule.

Further research, including detailed spectroscopic analysis (NMR, IR) and computational modeling, is necessary to elucidate the specific tautomeric equilibria and potential for intramolecular rearrangements in this compound.

Computational and Theoretical Chemistry Investigations of N Pyrimidin 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and predict the chemical properties of molecules. For N-(Pyrimidin-5-Yl)benzamide and its derivatives, these methods are crucial for elucidating geometric parameters, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds in the pyrimidine (B1678525) and benzamide (B126) class, DFT is applied to optimize molecular geometries and predict various properties. echemcom.comsamipubco.com The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional is a popular choice for these calculations, often combined with basis sets like 6-311G++(d,p) or 6-31G+(d,p) to achieve a balance between accuracy and computational cost. irjweb.comnih.gov

Applications of DFT for this class of compounds include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the true minimum on the potential energy surface. irjweb.com

Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., IR spectra) which can be compared with experimental data to confirm the molecular structure.

Electronic Properties: Computing electronic properties such as dipole moments and molecular electrostatic potential (MEP) maps, which help in understanding molecular polarity and reactive sites. irjweb.comnih.gov

In studies of related pyrimidine derivatives, DFT calculations have been used to design novel inhibitors for enzymes like dihydrofolate reductase (DHFR). echemcom.comsamipubco.com

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of quantum chemical calculations for predicting molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. irjweb.comresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com For instance, in a study of an N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was calculated to be 6.2613 eV and the LUMO energy was 0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com

ParameterSignificanceTypical Application
EHOMO Electron-donating abilityPredicting reactivity towards electrophiles
ELUMO Electron-accepting abilityPredicting reactivity towards nucleophiles
Energy Gap (ΔE) Chemical reactivity and kinetic stabilityAssessing bioactivity and potential for charge transfer

This table summarizes the key parameters of HOMO-LUMO analysis and their significance in predicting the chemical behavior of molecules like this compound.

While specific PES studies focused solely on this compound were not detailed in the available literature, this methodology is fundamental for understanding its synthesis, degradation, and metabolic pathways. Such studies would typically be performed using quantum mechanical methods like DFT to calculate the energies of various molecular arrangements along a proposed reaction coordinate. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. samipubco.commdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

For derivatives of this compound, molecular docking has been extensively used to predict their potential as inhibitors or agonists for various protein targets. asianpubs.orgnih.govnih.gov The process involves placing the ligand into the active site of the target protein and calculating a docking score, which estimates the binding energy. mdpi.com

Key findings from docking studies on related pyrimidine-benzamide compounds include:

Anticancer Targets: Novel pyrimidine-tethered benzamide derivatives have been docked against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4) to evaluate their potential as anticancer agents. asianpubs.org

Antimicrobial Targets: Derivatives have been evaluated against bacterial targets such as DNA gyrase B from S. aureus and E. coli. mdpi.com

Antiviral Targets: Pyrimidine derivatives have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov

Other Targets: Pyrimidine benzamide-based compounds have been investigated as agonists for the thrombopoietin receptor (TPOr). nih.govnih.gov

Compound ClassProtein TargetTherapeutic AreaReference
Pyrimidine-tethered benzamidesEGFR, CDK-4Anticancer asianpubs.org
Pyridine (B92270)thiourea (B124793) derivativesDNA gyrase B (S. aureus)Antibacterial mdpi.com
Pyrido[2,3-d]pyrimidinesSARS-CoV-2 MproAntiviral nih.gov
Pyrimidine benzamidesThrombopoietin receptor (TPOr)Hematology (Agonist) nih.gov

This table presents a summary of molecular docking studies conducted on various derivatives containing the pyrimidine and benzamide scaffolds, highlighting their potential therapeutic applications.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. Following molecular docking, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability and refine the binding mode. unica.it These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and analyze the strength and persistence of intermolecular interactions, such as hydrogen bonds. unica.it

By analyzing the trajectory of the simulation, key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms can be calculated to determine if the complex remains stable. Energetically favorable poses identified through docking can be further validated, providing a more accurate understanding of the binding affinities and dominant interactions within the ligand-receptor complex. unica.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. These models are crucial for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent molecules.

A pharmacophore-based 3D-QSAR model was generated for a series of N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 opening activity. researchgate.net The developed pharmacophore model identified key molecular features essential for activity, including one hydrogen bond donor, one hydrophobic group, and two aromatic rings. researchgate.net Such models provide a predictive framework for the antiepileptic activity of new analogs. researchgate.net The statistical quality of these models is often high, with good correlation coefficients (R²) and predictive power (Q²). researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. For a series of symmetrical bis-benzamide cyclic urea (B33335) derivatives, a CoMFA study yielded a significant cross-validated correlation coefficient (q²) of 0.724, indicating good predictive ability. nih.gov The non-cross-validated correlation coefficient (r²) was 0.971, demonstrating a strong correlation between the predicted and experimental activities. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. These maps are instrumental in designing new compounds with improved potency. nih.gov For instance, in a study of α1A-adrenergic receptor antagonists, CoMFA models helped to understand the relationship between the structure and antagonistic activity, guiding further experimental investigations.

Statistical ParameterValueReference
q² (cross-validated correlation coefficient)0.724 nih.gov
r² (non-cross-validated correlation coefficient)0.971 nih.gov
Standard Error of Estimate (S)0.119 nih.gov

Table 1: Statistical validation of a CoMFA model for a series of benzamide derivatives.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more detailed and easily interpretable contour maps compared to CoMFA. nih.gov

In a study on thiazolone derivatives, a CoMSIA model produced a q² value of 0.685 and an r² value of 0.940 for the training set. nih.gov The predictive ability of the model was confirmed with a test set of compounds, yielding a predictive r² of 0.822. nih.gov CoMSIA contour maps can intuitively suggest where specific physicochemical properties and functional groups on a molecule could be modified to enhance its binding affinity. nih.gov

Statistical ParameterValueReference
q² (cross-validated correlation coefficient)0.685 nih.gov
r² (non-cross-validated correlation coefficient)0.940 nih.gov
Predictive r²0.822 nih.gov

Table 2: Statistical validation of a CoMSIA model for a series of thiazolone derivatives.

In Silico Predictions

In silico methods are computational approaches used to predict the properties of molecules, including their metabolic fate and interactions with biological targets. These predictions are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Molecular docking and molecular dynamics simulations are powerful in silico techniques used to predict the binding mode and affinity of a ligand to its receptor. For a series of pyrimidine scaffold benzamide derivatives, docking studies showed that compounds exhibited hydrogen bonding interactions with key amino acid residues in the ATP binding site of the EGFR-tyrosine kinase. sci-hub.ru The binding energies for these compounds ranged from -5.96 to -9.64 kcal/mol. sci-hub.ru

In a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the binding affinity was experimentally determined and then rationalized through structure-activity relationships. For example, the compound CDPPB exhibited a Ki value of 3760 ± 430 nM in displacing a radioligand from the mGluR5 receptor. acs.org Computational studies on related benzamides have shown that specific ligand-receptor interactions, such as hydrogen bonds with key residues, are crucial for binding. nih.gov

Compound SeriesTargetPredicted Binding Energy (kcal/mol)Reference
Pyrimidine scaffold benzamide derivativesEGFR-TK-5.96 to -9.64 sci-hub.ru
2-Benzoylamino-N-phenyl-benzamide derivatives--6.5 to -8.3 researchgate.net

Table 3: Predicted binding energies of benzamide derivatives from molecular docking studies.

Molecular Interactions and Biological Target Identification

Enzyme Inhibition Studies and Mechanisms

The N-(Pyrimidin-5-Yl)benzamide scaffold has been investigated for its inhibitory activity against several classes of enzymes, demonstrating its potential as a versatile pharmacophore. The following subsections detail the findings of these investigations.

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of this compound have been explored for their capacity to inhibit Receptor Tyrosine Kinases (RTKs), a family of enzymes crucial to cellular signaling and often implicated in cancer. Research into 4-(arylaminomethyl)benzamide derivatives has shown that these compounds can exhibit potent inhibitory activity against a panel of RTKs, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 4 (HER-4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptors (PDGFRa and PDGFRb). mdpi.com For instance, certain analogues featuring a trifluoromethylphenyl moiety demonstrated significant EGFR inhibition, with up to 92% inhibition at a concentration of 10 nM. mdpi.com

Furthermore, the pyrimidine (B1678525) component of the this compound structure is a key feature in many known RTK inhibitors. Specifically, the pyrazolo[1,5-a]pyrimidine (B1248293) framework is central to the design of several Tropomyosin Receptor Kinase (Trk) inhibitors, a subset of RTKs. mdpi.com The inhibitory mechanism of these compounds often involves the formation of hydrogen bonds between the pyrimidine nitrogen atoms and key amino acid residues in the hinge region of the kinase's ATP-binding site. mdpi.com While direct studies on this compound as an RTK inhibitor are limited, the documented activity of both its benzamide (B126) and pyrimidine components in more complex derivatives suggests a strong potential for interaction with this class of enzymes.

Succinate Dehydrogenase (SDH) Inhibition

While direct evidence of this compound as a Succinate Dehydrogenase (SDH) inhibitor is not extensively documented, related benzamide derivatives have been successfully developed as potent SDHIs, primarily for use as agricultural fungicides. nih.govresearchgate.net These compounds function by blocking the ubiquinone-binding site of the SDH enzyme complex, thereby interrupting the mitochondrial electron transport chain and cellular respiration.

A significant body of research exists on pyrazole-5-yl-benzamide and pyrazole-4-carboxamide derivatives as SDHIs. nih.govresearchgate.net For example, novel 4-sulfur-substituted pyrazol-5-yl-benzamide derivatives have demonstrated broad-spectrum fungicidal activity, with some compounds exhibiting EC50 values in the low mg/L range against various plant pathogenic fungi. nih.gov Enzymatic inhibition assays and molecular docking studies have confirmed that these molecules can act as effective SDH inhibitors. nih.gov Although the heterocyclic core in these examples is a pyrazole (B372694) rather than a pyrimidine, the consistent efficacy of the benzamide moiety in this class of inhibitors suggests that the this compound structure warrants investigation for potential SDH inhibitory activity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibitory potential of this compound derivatives against Epidermal Growth Factor Receptor (EGFR), a member of the RTK family, has been a specific area of focus. A study centered on the discovery of novel EGFR inhibitors from a library of 4-aryloxy-5-aminopyrimidine derivatives identified a closely related compound, 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, as a hit. dongguk.edu The 4-aryloxy-5-benzamidopyrimidines, in general, showed inhibitory activity against EGFR with IC50 values in the low micromolar range, from 1.05 to 5.37 μM. nih.gov

Further research into pyrimidine derivatives has solidified their importance in EGFR inhibition. For instance, a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of EGFR's tyrosine kinase activity. nih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant EGFR inhibitory activities, with IC50 values as low as 0.034 μM. rsc.org These findings underscore the potential of the this compound scaffold as a foundation for the development of effective EGFR inhibitors.

Compound ClassInhibitory Activity (IC50)
4-Aryloxy-5-benzamidopyrimidines1.05–5.37 μM
Pyrazolo[3,4-d]pyrimidine derivative 160.034 μM
Pyrazolo[3,4-d]pyrimidine derivative 40.054 μM
Pyrazolo[3,4-d]pyrimidine derivative 150.135 μM

Cyclin-Dependent Kinase (CDK) Inhibition

The this compound scaffold is of interest for its potential to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. While direct studies on the parent compound are limited, research on structurally related molecules provides insight into this potential. For example, a series of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were developed as potent inhibitors of CDK7. nih.gov One of the representative compounds from this series, compound B2, potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other CDKs. nih.gov

In another study, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were identified as effective inhibitors of multiple CDKs. rsc.org The conformational changes in the glycine-rich loop (G-loop) of the kinase and van der Waals interactions were found to be primary determinants of the binding specificity of these compounds. rsc.org These findings, although on molecules with different heterocyclic cores, highlight the capacity of both benzamide and pyrimidine-containing structures to interact with and inhibit CDK activity. The general mechanism for many CDK inhibitors involves competitive binding at the ATP-binding site of the kinase. mdpi.com

Rho-associated Protein Kinase 1 (ROCK1) Inhibition

The benzamide moiety is a well-established scaffold for the development of inhibitors of Rho-associated Protein Kinase 1 (ROCK1), an enzyme involved in regulating the actin cytoskeleton and various cellular functions like contraction, motility, and proliferation. nih.govtandfonline.com In silico screening and subsequent experimental validation have identified numerous benzamide derivatives as ROCK1 inhibitors. nih.govtandfonline.com

One study investigated a series of N-methyl-4-(4-pyrazolidinyl)benzamides (MPBs) and, through virtual screening, identified compounds with high predicted activities and docking scores that were stable in the binding pocket of ROCK1. nih.gov While specific inhibitory data for this compound against ROCK1 is not available, the established role of the benzamide structure in ROCK1 inhibition suggests that it could serve as a valuable starting point for designing novel inhibitors of this kinase.

Kainate Receptor Antagonism (GluK1/GluK2)

The potential for this compound to act as a Kainate Receptor antagonist is an area of emerging interest, though direct evidence is currently sparse. Kainate receptors are a type of ionotropic glutamate (B1630785) receptor involved in excitatory and inhibitory neurotransmission in the central nervous system. wikipedia.org The development of selective antagonists for these receptors has been challenging due to the structural similarities among glutamate receptor subtypes. mdpi.com

Research into kainate receptor antagonists has explored a variety of chemical scaffolds. For instance, N-(2,3-dioxo-6-(phenylethynyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide has been identified as a competitive antagonist with a preference for the GluK3 subtype. mdpi.com Other studies have focused on quinoxaline-2,3-dione analogues and pyrrolylquinoxalinediones as potent and selective antagonists. encyclopedia.pubnih.gov More recently, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified as inhibitors of SLACK potassium channels, which, while not kainate receptors, are also ion channels. nih.gov This finding suggests that the N-(pyrimidin-5-yl) moiety can be a key component in molecules designed to modulate ion channel activity. Further research is needed to determine if the simpler this compound structure can exhibit antagonist activity at GluK1/GluK2 receptors.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

While direct studies on the inhibitory activity of this compound against G Protein-Coupled Receptor Kinase 2 (GRK2) are not extensively documented in publicly available research, the broader class of benzamide-containing molecules has been investigated for GRK2 inhibition. Research into selective GRK2 inhibitors has identified compounds where a benzamide ring is a key structural feature. For instance, certain inhibitors position their benzamide ring in the active site of GRK2, analogous to the benzophenone (B1666685) ring of the natural product balanol. This interaction involves hydrogen bonds between the carbonyl oxygen of the benzamide and backbone amide nitrogens in the P-loop of the kinase. Although these known inhibitors are structurally more complex than this compound, the potential for the benzamide moiety to interact with the GRK2 active site suggests a possible, yet unconfirmed, inhibitory role. Further investigation is required to determine if this compound itself can act as a selective inhibitor of GRK2, a target implicated in cardiovascular diseases like heart failure. nih.gov

Other Enzyme Targets

The broader chemical class of benzamide derivatives has been explored for activity against various enzyme targets. For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated as inhibitors of lipoxygenase (LOX) enzymes. brieflands.com These enzymes are involved in inflammatory pathways and have been identified as potential targets for anticancer drugs. brieflands.com The study revealed that certain methoxylated derivatives within this series were potent enzyme inhibitors. brieflands.com While these compounds are structurally distinct from this compound, this research highlights the potential for the benzamide scaffold to serve as a basis for the development of inhibitors for various enzyme systems.

Ion Channel Modulation

KCNQ2/Q3 Potassium Channel Opening

A series of N-pyridyl and pyrimidine benzamides have been identified as openers of the KCNQ2/Q3 (Kv7.2/7.3) potassium channels. acs.orgnih.govnih.gov These channels are crucial for stabilizing the membrane potential of neurons and controlling their excitability. nih.gov A close analog of the subject compound, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (ICA-069673), was developed from a series of N-pyridyl benzamides and advanced to a phase 1 clinical study for the treatment of epilepsy. acs.orgnih.govnih.gov The parent compound of this series, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-027243), demonstrated an EC50 of 0.38 μM for KCNQ2/Q3 channels. acs.orgnih.govnih.gov The development of ICA-069673 suggests that the this compound scaffold is a key pharmacophore for the activation of these important neuronal potassium channels. nih.govresearchgate.net

CompoundChemical NameTargetActivity (EC50)
ICA-027243N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamideKCNQ2/Q30.38 μM
ICA-069673N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamideKCNQ2/Q3Data not publicly available

SLACK Potassium Channel Inhibition

While not benzamides, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been investigated as inhibitors of the SLACK (KCNT1) potassium channel. tdl.orgmdpi.commatilda.sciencenih.gov Gain-of-function mutations in the KCNT1 gene, which encodes for the SLACK channel, are linked to severe epileptic disorders such as epilepsy of infancy with migrating focal seizures (EIMFS). tdl.orgmdpi.comnih.gov This makes inhibitors of the SLACK channel a promising therapeutic approach. tdl.orgmdpi.comnih.gov The research on 2-aryloxy-N-(pyrimidin-5-yl)acetamides established structure-activity relationships for the inhibition of the wild-type SLACK channel, with several analogs showing submicromolar potency. mdpi.com This highlights the importance of the N-(pyrimidin-5-yl) moiety for interaction with this particular ion channel, suggesting that this compound could be a scaffold for the design of SLACK channel inhibitors. tdl.orgmdpi.commatilda.science

Compound ClassTargetActivity
2-aryloxy-N-(pyrimidin-5-yl)acetamidesSLACK (KCNT1) Potassium ChannelInhibition (submicromolar potency for some analogs)

Receptor Binding Studies

Metabotropic Glutamate Receptor 5 (mGlu5) Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in the central nervous system. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the glutamate binding site, have been a focus of drug discovery. nih.govacs.org While there is no direct evidence of this compound acting as an mGlu5 modulator, related compounds containing a pyrimidine moiety have been identified as negative allosteric modulators (NAMs) of mGlu5. nih.gov For instance, a novel series of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide derivatives were designed and evaluated as mGlu5 NAMs. nih.gov An exemplar analog from this series showed greater than 60-fold selectivity for mGlu5 over other mGlu receptors. nih.gov This suggests that the pyrimidine-5-yl group can be incorporated into scaffolds that effectively modulate mGlu5 activity.

Compound ClassTargetModulation TypeSelectivity
6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamidesMetabotropic Glutamate Receptor 5 (mGlu5)Negative Allosteric Modulator (NAM)>60-fold selective for mGlu5 over other mGlu receptors (for an exemplar analog)

Adenosine (B11128) Receptor Interactions

The pyrimidine-benzamide scaffold is a key feature in a class of compounds recognized as potent and selective antagonists for human adenosine receptors, particularly the A3 subtype. nih.gov Studies on structurally related pyrazolo-triazolo-pyrimidine antagonists have underscored the critical function of the N5-acyl/carbamoyl (B1232498) moiety, a feature analogous to the benzamide group in this compound, in facilitating receptor recognition and binding affinity. nih.gov The presence of an unsubstituted phenyl carbamoyl moiety at the N5 position has been identified as a fundamental requirement for achieving both high potency and selectivity at the human A3 adenosine receptor. nih.gov This interaction positions these compounds as antagonists, which block the receptor and inhibit its activation by the endogenous agonist, adenosine. The A3 adenosine receptor is implicated in cardioprotection, cerebroprotection, and processes involving the immune and inflammatory systems. nih.gov

Protein-Ligand Binding Dynamics and Specificity

Understanding the precise interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action and guiding further drug design. For this compound analogs, a combination of homology modeling, molecular docking, and mutagenesis studies on related compounds has provided significant insights into the key residues and common binding patterns that govern their affinity and specificity for the adenosine A3 receptor.

Key Residue Identification via Mutagenesis Studies

While direct mutagenesis studies on this compound are not extensively documented, research on analogous adenosine receptor ligands has identified several key amino acid residues within the binding pocket that are crucial for interaction. Computational models and mutagenesis experiments on other ligand series have highlighted the importance of specific residues for stabilizing the ligand within the orthosteric binding site. nih.govnih.govacs.org

For the related pyrazolo-triazolo-pyrimidine class of A3 antagonists, modeling studies have pinpointed polar amino acids within the transmembrane (TM) helices that are critical for recognition. nih.gov These findings are complemented by mutagenesis experiments on other adenosine receptor ligands which, while belonging to different chemical scaffolds, confirm the importance of residues in these conserved regions of the receptor. nih.govacs.org For instance, mutation of asparagine in the TM6 region is known to be critical for the stabilization of various ligands within the binding cavity. acs.org

The table below summarizes key residues identified as important for ligand binding at the A3 adenosine receptor, based on computational modeling of analogous compounds and mutagenesis studies of the receptor family.

ResidueTransmembrane Helix (TM)Role in BindingMethod of Identification
His95 TM3Forms hydrogen bond with the N5-carbonyl oxygen. nih.govHomology Modeling nih.gov
Phe168 Extracellular Loop 2 (EL2)Participates in π–π stacking interactions with the ligand's core structure. nih.gov3D Pharmacophore Model nih.gov
Phe182 TM5Engages in π–π stacking interactions. nih.gov3D Pharmacophore Model nih.gov
Ser247 TM6Forms hydrogen bond with the N5-carbonyl oxygen. nih.govHomology Modeling nih.gov
Asn253 (N6.55) TM6Forms critical hydrogen bonds for ligand stabilization. acs.orgmdpi.comMutagenesis / Docking acs.orgmdpi.com
His272 TM7Potential for π–π stacking with the aryl group of the ligand. nih.govReceptor Docking nih.gov

Common Binding Modes Across Diverse Ligands

A consistent binding motif has been identified for pyrazolo-triazolo-pyrimidine derivatives that act as A3 adenosine receptor antagonists. nih.govnih.gov This common mode helps to explain the structure-activity relationships observed across this class of compounds.

A predominant "Y-shape" binding motif is observed where the ligand orients itself within the binding pocket defined by the transmembrane helices. nih.gov Key interactions that stabilize this binding pose include:

Hydrogen Bonding: A crucial interaction occurs between the carbonyl oxygen of the N5-carbamoyl moiety and the polar residues His95 (located in TM3) and Ser247 (in TM6). nih.govnih.gov This interaction appears to be a determining factor for both receptor recognition and selectivity. nih.gov

Hydrophobic and Aromatic Interactions: The core heterocyclic ring system of the antagonists is typically positioned to engage in π–π stacking interactions with aromatic residues, notably Phe168 (in extracellular loop 2) and Phe182 (in TM5). nih.gov This interaction contributes significantly to the binding affinity.

Van der Waals Contacts: The phenyl ring of the N5-benzamide group is accommodated within a hydrophobic pocket, further stabilizing the ligand-receptor complex. nih.gov

These interactions collectively anchor the antagonist within the orthosteric binding site, preventing the conformational changes required for receptor activation by endogenous agonists.

Interaction TypeLigand MoietyKey Receptor Residues
Hydrogen Bond Carbonyl Oxygen of N5-carbamoyl/benzamide groupHis95 (TM3), Ser247 (TM6) nih.govnih.gov
π–π Stacking Furan ring / core heterocyclic scaffoldPhe168 (EL2), Phe182 (TM5) nih.gov
Hydrophobic Interaction Phenyl ring of N5-carbamoyl/benzamide groupHydrophobic pocket residues nih.gov

Structure Activity Relationship Sar Studies of N Pyrimidin 5 Yl Benzamide Derivatives

Systematic Analog Design and Synthesis for SAR Elucidation

The systematic design and synthesis of N-(pyrimidin-5-yl)benzamide analogs are fundamental to elucidating their SAR. Researchers employ various synthetic strategies to introduce diverse chemical functionalities at different positions of the core scaffold. A common approach involves the coupling of a substituted benzoyl chloride with 5-aminopyrimidine (B1217817). This method allows for the exploration of a wide range of substituents on the benzamide (B126) portion of the molecule.

Another synthetic route involves the modification of the pyrimidine (B1678525) ring itself. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized from 5-aminopyrazole precursors, which are then reacted with various reagents to introduce substituents and form the fused ring system. nih.gov This allows for the investigation of how changes to the pyrimidine core affect biological activity. The synthesis of trisubstituted pyrimidine amide derivatives has also been described as a strategy to explore SAR. mdpi.com

The design of these analogs is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the potential effects of modifications on target binding and activity. This iterative process of design, synthesis, and biological evaluation allows for a systematic exploration of the chemical space around the this compound scaffold to identify key structural features for optimal biological activity.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the pyrimidine and benzamide rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Halogenation (e.g., Trifluoromethyl, Chloro)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of this compound derivatives, the introduction of halogen atoms such as chlorine and trifluoromethyl groups has been shown to have a notable impact. For example, studies on trifluoromethyl pyrimidine derivatives have demonstrated their potential as antifungal, insecticidal, and anticancer agents. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyrimidine ring, potentially leading to enhanced interactions with biological targets.

Role of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups on the this compound scaffold allows for the exploration of steric and hydrophobic interactions with the target protein. Studies on N-alkyl-5-hydroxypyrimidinone carboxamides have shown that the nature of the alkyl group is critical for antitubercular activity. nih.gov For instance, a benzyl (B1604629) group at a specific position was found to be important for potency, with its replacement by a phenyl or cyclohexyl methyl group leading to reduced activity. nih.gov

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the length of the N-alkyl chain on the piperazine (B1678402) ring was found to influence the antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov An N-propyl congener displayed reasonable activity, while other analogs showed weaker potency. nih.gov This highlights the sensitivity of the binding pocket to the size and nature of the alkyl substituent.

Aryl substituents also play a crucial role in modulating the activity of these compounds. In a series of pyrimidine-4-carboxamides, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govresearchgate.net This suggests that the conformational restriction and specific orientation of the phenyl ring are important for optimal interaction with the enzyme.

Effect of Heterocyclic Moiety Modifications

Modification of the heterocyclic portions of the this compound scaffold can lead to significant changes in biological activity and selectivity. Replacing or modifying the pyrimidine ring, or introducing other heterocyclic moieties, has been a fruitful strategy in the development of new therapeutic agents.

For instance, the fusion of a pyrazole (B372694) ring to the pyrimidine core to form pyrazolo[1,5-a]pyrimidines has been explored for various biological targets, including antiviral and antitumor applications. nih.gov In a series of pyrimidine-4-carboxamides, the substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrolidine led to a 10-fold increase in activity against NAPE-PLD. nih.gov This modification also reduced the lipophilicity of the compound, which is a desirable property for drug candidates. nih.gov

The introduction of other heterocyclic rings, such as piperidine (B6355638) and piperazine, has also been shown to be important for activity. In a series of trisubstituted pyrimidine amide derivatives, a piperidine moiety was found to be a key structural feature for CCR4 antagonist activity. mdpi.com These examples demonstrate that the choice of the heterocyclic moiety can have a profound impact on the pharmacological profile of this compound derivatives.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound and related derivatives, pharmacophore models have been developed to guide the design of new and more potent compounds.

A pharmacophore model for a series of N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 opening activity was generated and found to contain one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.com These features were identified as crucial for the predicted binding efficacy of these ligands. tandfonline.com Similarly, a five-featured pharmacophore model for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. researchgate.net

These models provide a rational basis for the design of new analogs by ensuring that they possess the key chemical features required for interaction with the target protein. By aligning new chemical structures to the pharmacophore model, researchers can prioritize the synthesis of compounds that are most likely to have the desired biological activity. This approach, combined with 3D-QSAR studies, can establish a strong correlation between the structural features of the molecules and their biological activity, thereby accelerating the drug discovery process. nih.govtandfonline.com

Correlation of Structural Features with Binding Affinity and Selectivity

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its binding affinity and selectivity for a particular biological target. For this compound derivatives, various studies have provided insights into these correlations.

In a series of pyrimidine-4-carboxamides, the conformational restriction of a flexible side chain by incorporating it into a piperidine ring led to a significant increase in binding affinity for the NAPE-PLD enzyme. nih.gov Furthermore, the stereochemistry of the substituents was found to be critical, with the (S)-enantiomer of 3-phenylpiperidine (B1330008) being more potent than the (R)-enantiomer. researchgate.net

Selectivity is another crucial aspect that can be modulated by structural modifications. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was correlated with the potency and selectivity of aurora kinase inhibition. nih.gov

The following table provides examples of how structural modifications in this compound and related analogs correlate with their biological activity:

Compound IDCore StructureR1 (on Benzamide)R2 (on Pyrimidine)Biological TargetActivity (IC50/Ki)
Analog 1 This compoundHHNot specifiedNot specified
Analog 2 This compound3,5-dichloroN-(4-(N-propyl)piperazin-1-yl)M1 mAChR3.7 µM
Analog 3 Pyrimidine-4-carboxamidecyclopropylmethyl2-((S)-3-phenylpiperidin-1-yl), 6-((S)-3-hydroxypyrrolidin-1-yl)NAPE-PLD72 nM
Analog 4 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineH4-morpholinophenylaminoAurora A/B Kinase8.0 nM (Ki, Aurora A), 9.2 nM (Ki, Aurora B)
Analog 5 Pyrazolo[1,5-a]pyrimidineindolepiperidine/piperazine derivativesPI3Kδ2.8 - 45 nM

Advanced Spectroscopic and Structural Characterization of N Pyrimidin 5 Yl Benzamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.

Crystal Structure Analysis of N-(Pyrimidin-5-Yl)benzamide and its Analogs

While the specific crystal structure of this compound is not extensively detailed in publicly accessible databases, significant insights can be drawn from the crystallographic analysis of its close structural analogs. These studies are critical for understanding the conformational preferences and intermolecular interactions characteristic of this class of compounds.

For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a sulfonamide analog, has been determined. nih.govcardiff.ac.uk In this related structure, the molecule crystallizes in the monoclinic P2₁/c space group. cardiff.ac.ukresearchgate.net A key feature is the relative orientation of the two aromatic rings; the dihedral angle between the planes of the phenyl and pyrimidine (B1678525) rings is 63.07(7)°. cardiff.ac.uk This significant twist indicates that the molecule does not adopt a planar conformation. The crystal packing is stabilized by a combination of N—H⋯N hydrogen bonds and π–π interactions between the phenyl and pyrimidine rings of adjacent molecules, forming a three-dimensional network. nih.govresearchgate.net

Another analog, 2-amino-N-(pyridin-2-yl)benzamide, which shares the N-heteroaryl benzamide (B126) core, crystallizes in the monoclinic P2₁/c space group, with its structure stabilized by both N—H⋯O and N—H⋯N hydrogen bonds that link molecules into sheets. researchgate.net The analysis of such analogs provides a robust framework for predicting the solid-state behavior of this compound.

Interactive Table 1: Crystallographic Data for Analogs of this compound

Co-crystallization with Biological Targets for Ligand-Bound Conformations

Co-crystallization is a powerful technique where a ligand is crystallized together with its biological target, typically a protein or enzyme. The resulting X-ray structure reveals the ligand's bound conformation and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity and selectivity. This information is invaluable for structure-based drug design and understanding mechanisms of action.

For inhibitors containing pyrimidine or benzamide scaffolds, co-crystallization has been instrumental. For example, high-resolution co-crystal structures of inhibitors covalently bound to the Cys145 residue of the SARS-CoV-2 main protease (Mpro) have elucidated their precise binding modes within the active site. nih.gov Similarly, the crystallization of benzamidine-inhibited trypsin has provided detailed views of how this related scaffold interacts with a protease active site. nih.gov

While specific co-crystal structures of this compound with a biological target are not reported, this methodology remains the gold standard for validating computational docking models and understanding the structural basis of ligand recognition. The insights gained from co-crystal structures of analogous compounds are frequently used to guide the development of new, more potent, and selective therapeutic agents. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons, carbons), their connectivity, and their spatial relationships, allowing for a comprehensive structural assignment.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into three main regions: the benzamide aromatic protons, the pyrimidine aromatic protons, and the amide N-H proton.

Benzamide Protons : The protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.4–8.1 ppm). Protons ortho to the carbonyl group are generally the most deshielded and appear furthest downfield. chemicalbook.comrsc.org

Pyrimidine Protons : The pyrimidine ring has three protons. The proton at the C2 position is situated between two nitrogen atoms and is expected to be the most deshielded, appearing as a singlet. The protons at the C4 and C6 positions are chemically equivalent and should appear as a second singlet further upfield. In the parent pyrimidine molecule, these signals appear at approximately δ 9.13 (H2) and δ 8.81 (H4, H6). nih.gov

Amide Proton (N-H) : The amide proton typically appears as a broad singlet at a chemical shift greater than δ 8.0 ppm. rsc.org Its exact position and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the carbons of the pyrimidine ring.

Carbonyl Carbon : The amide carbonyl carbon is highly deshielded and typically resonates in the range of δ 165–170 ppm. rsc.org

Benzamide Carbons : The aromatic carbons of the benzoyl group appear in the δ 125–135 ppm region. The carbon attached to the carbonyl group (ipso-carbon) is typically found around δ 133-135 ppm. spectrabase.com

Pyrimidine Carbons : The carbons of the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms. In the parent pyrimidine, the chemical shifts are approximately δ 159.7 (C2) and δ 160.0 (C4, C6). nih.gov The C5 carbon, bonded to the amide nitrogen, would have a distinct chemical shift, typically observed around δ 125.0 ppm in unsubstituted pyrimidine. nih.gov

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

2D NMR Techniques for Connectivity and Conformation

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would be crucial for assigning the coupled protons within the benzoyl ring, showing correlations between ortho-meta and meta-para protons. youtube.com The protons on the pyrimidine ring, being isolated singlets, would not show cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com HSQC is used to definitively assign carbon signals by linking them to their already-assigned proton counterparts. For example, the proton signal at ~9.1 ppm would show a cross-peak to the carbon signal at ~160 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is paramount for connecting different fragments of the molecule. Key correlations would include:

A cross-peak from the amide N-H proton to the carbonyl carbon, confirming the amide bond.

Cross-peaks from the amide N-H proton to the pyrimidine C4, C6, and C5 carbons, confirming the attachment point on the pyrimidine ring.

Cross-peaks from the ortho-protons of the benzoyl ring to the carbonyl carbon, confirming the benzamide substructure.

These 2D NMR techniques, when used in combination, provide a complete and unambiguous picture of the molecular structure of this compound in solution. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecule's unique vibrational modes can be determined, offering a molecular fingerprint.

Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the amide linkage, the pyrimidine ring, and the benzene (B151609) ring. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the range of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching of the amide group is one of the most intense absorptions, generally found between 1640 and 1670 cm⁻¹. uc.edu

The aromatic C-H stretching vibrations from both the benzene and pyrimidine rings are expected in the 3000-3100 cm⁻¹ region. vscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings typically result in several bands in the 1400-1600 cm⁻¹ range. vscht.cz Furthermore, the C-N stretching vibrations of the amide and the pyrimidine ring contribute to the spectrum in the 1000-1300 cm⁻¹ region. uc.edu Out-of-plane C-H bending vibrations for the substituted benzene ring provide information about the substitution pattern and appear in the 690-900 cm⁻¹ range. uc.edu

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3500 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Amide C=O Stretch 1640 - 1670 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Weak
Amide C-N Stretch 1250 - 1000 Medium-Strong
Aromatic C-H Out-of-plane bend 690 - 900 Strong

Vibrational Analysis and Potential Energy Distribution (PED)

A more profound understanding of a molecule's vibrational modes can be achieved through theoretical calculations, such as Density Functional Theory (DFT). These calculations provide harmonic vibrational frequencies and a Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.netmdpi.com

For this compound, a PED analysis would precisely assign the vibrational bands observed in the experimental IR spectrum. For instance, while the band around 1650 cm⁻¹ is dominated by the C=O stretch, PED can reveal smaller contributions from C-N stretching or N-H bending modes. Similarly, the complex region between 1400 and 1600 cm⁻¹ can be deconvoluted, assigning specific modes to the pyrimidine and benzene rings. nih.gov Discrepancies between experimental and calculated frequencies, which often arise from the harmonic approximation in calculations, can be corrected using scaling factors. Such analysis is crucial for confirming the molecular structure and understanding the intramolecular dynamics. researchgate.net

Table 2: Hypothetical Potential Energy Distribution (PED) for Selected Modes of this compound

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment and PED Contributions
~3350 ~3340 ν(N-H) (95%)
~3080 ~3075 ν(C-H)aromatic (98%)
~1680 ~1660 ν(C=O) (80%) + δ(N-H) (15%)
~1580 ~1575 ν(C=C)benzene (75%) + ν(C=C)pyrimidine (20%)
~1250 ~1240 ν(C-N) (60%) + δ(C-H)aromatic (35%)
~850 ~845 γ(C-H)pyrimidine (85%)

Note: This table is illustrative, based on typical PED results for similar molecules. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netazolifesciences.com This precision allows for the unambiguous determination of a molecule's elemental formula. The theoretical exact mass of this compound, with the chemical formula C₁₁H₉N₃O, is calculated by summing the exact masses of its most abundant isotopes.

The calculated monoisotopic mass for C₁₁H₉N₃O is 199.07456 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value, within a few parts per million (ppm), confirms the elemental composition of the synthesized compound. nih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₉N₃O
Theoretical Exact Mass 199.07456 Da
Monoisotopic Mass 199.07456 Da
Nominal Mass 199 Da

Data sourced from PubChem. nih.gov

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions (product ions). This technique provides valuable structural information.

For this compound, the protonated molecule [M+H]⁺ at m/z 200 would be the precursor ion in positive-ion ESI-MS/MS. The fragmentation pattern is expected to be dominated by the cleavage of the amide bond, which is typically the most labile bond. A primary fragmentation pathway would involve the cleavage of the C-N amide bond. This can lead to two characteristic fragment ions:

Benzoyl cation (C₆H₅CO)⁺ at m/z 105: This highly stable ion is formed by the loss of the aminopyrimidine moiety. It is a common fragment in the mass spectra of benzamides. researchgate.net

Protonated 5-aminopyrimidine (B1217817) fragment at m/z 96: Formed by the loss of the benzoyl group.

Further fragmentation of the benzoyl cation (m/z 105) can occur through the loss of carbon monoxide (CO), yielding the phenyl cation (C₆H₅)⁺ at m/z 77. researchgate.net The pyrimidine ring itself can also undergo characteristic ring-opening or fragmentation pathways. sapub.org

Table 4: Proposed MS/MS Fragmentation of this compound ([C₁₁H₉N₃O+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
200 105 C₄H₄N₃ (Aminopyrimidine) [C₆H₅CO]⁺ (Benzoyl cation)
200 96 C₇H₅O (Benzoyl radical) [C₄H₅N₃+H]⁺ (Protonated 5-aminopyrimidine)
105 77 CO (Carbon monoxide) [C₆H₅]⁺ (Phenyl cation)

Emerging Research Directions and Future Perspectives

Development of Novel N-(Pyrimidin-5-Yl)benzamide Derivatives for Specific Therapeutic Areas

The core structure of this compound offers a versatile platform for the development of new therapeutic agents. By modifying the benzamide (B126) and pyrimidine (B1678525) rings with various substituents, researchers are tailoring derivatives for enhanced potency and selectivity against specific biological targets.

A significant area of focus is oncology. Recent studies have described the synthesis of novel pyrimidine-tethered benzamide derivatives as potential anticancer agents. These efforts have led to the identification of compounds with promising in vitro cytotoxicity against a range of cancer cell lines, including non-small cell lung cancer (A-549), colorectal cancer (HCT-116), pancreatic cancer (PANC-1), and cervical cancer (HeLa). For instance, certain derivatives have demonstrated exceptional potency against specific cancer cell lines, highlighting the potential for developing targeted anticancer therapies from the this compound scaffold.

Another promising therapeutic area is in the treatment of viral infections. Research into benzamide-based 5-aminopyrazoles and their fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown remarkable activity against the avian influenza virus (H5N1). This indicates that the broader chemical space around the pyrimidine-benzamide core could yield potent antiviral agents.

The development of these novel derivatives often involves multi-step synthetic procedures, starting from readily available chemical precursors. The structural diversity of these new compounds allows for a thorough exploration of structure-activity relationships (SAR), guiding the design of future generations of molecules with improved therapeutic profiles.

Table 1: Examples of this compound Derivatives and Their Therapeutic Potential

Derivative Class Therapeutic Area Key Findings
Pyrimidine-tethered benzamides Oncology Exhibited significant in vitro cytotoxicity against various human cancer cell lines (A-549, HCT-116, PANC-1, HeLa).
Pyrazolo[1,5-a]pyrimidine-benzamides Antiviral Demonstrated notable activity against the avian influenza virus (H5N1).

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to this compound research holds immense promise. These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict the properties and activities of new molecules.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on existing data for this compound derivatives, researchers can build models that predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to prioritize candidates for synthesis and testing. This approach is more efficient than traditional high-throughput screening methods.

Furthermore, generative AI models can design entirely new this compound derivatives with desired properties. These models learn the underlying chemical patterns from known active compounds and can generate novel structures that are likely to be effective, while also possessing favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). AI can also be employed in retrosynthetic analysis, helping chemists devise the most efficient synthetic routes for these newly designed molecules. The use of deep learning has already shown success in identifying new classes of antibiotics, a framework that could be applied to discover novel this compound-based therapeutics.

Advanced in vitro Mechanistic Studies

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For this compound and its derivatives, advanced in vitro mechanistic studies are essential to elucidate how these compounds exert their biological effects at a molecular level.

Initial evaluations often include cytotoxicity assays, such as the MTT assay, to assess the anti-proliferative effects of new derivatives on various cell lines. Beyond this, researchers are employing more sophisticated techniques to identify specific cellular targets. For example, enzyme inhibition assays are used to determine if a compound's activity is due to the modulation of a particular enzyme, such as lipoxygenase, which has been implicated in cancer.

To delve deeper into the mechanism, studies may investigate the effect of compounds on cell cycle progression and apoptosis. Techniques like flow cytometry with Annexin V/PI double staining can reveal if a compound induces programmed cell death, a desirable trait for anticancer agents. Further studies could explore the impact on specific signaling pathways within the cell that are known to be dysregulated in diseases like cancer. These detailed mechanistic insights are critical for optimizing lead compounds and for identifying potential biomarkers for patient stratification in future clinical studies.

Computational Biology and Structural Biology Synergies in this compound Research

The synergy between computational biology and structural biology provides a powerful atomic-level understanding of how this compound derivatives interact with their biological targets. This knowledge is invaluable for rational drug design and optimization.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand (the derivative) within the active site of a target protein. For example, docking studies have been conducted to investigate the interactions of pyrimidine-tethered benzamides with cancer-related proteins like EGFR and CDK-4. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity.

This computational work is greatly enhanced by structural biology techniques like X-ray crystallography and cryo-electron microscopy, which can determine the three-dimensional structure of a target protein, often in complex with an inhibitor. While specific structural data for this compound itself may be limited, the principles of structure-based design are directly applicable. By visualizing the precise interactions, chemists can design new derivatives with modifications that improve binding affinity and selectivity, leading to more potent and safer drugs. Molecular dynamics simulations can further complement this by modeling the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction.

Q & A

Q. How to handle non-reproducible crystallographic data for this compound?

  • Crystallization Screening : Test solvents (e.g., DMSO/water vs. ethanol) and additives (e.g., silver nitrate for heavy-atom derivatization) .
  • Data Collection : Use synchrotron radiation for weak diffractors and integrate data with XDS .

Tables

Table 1 : Representative Biological Activity Data for this compound Analogues

Compound IDTarget ProteinIC50 (nM)Key SubstituentsReference
A1 PARP-112.33-CF3, 4-OCH3
B2 CDK2794328*5-Cl, N-methyl

*High IC50 suggests low potency; requires further optimization .

Table 2 : Software Tools for Structural Analysis

ToolApplicationReference
SHELXLSmall-molecule refinement
AutoDock VinaMolecular docking
ORTEP-3Crystal structure visualization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.